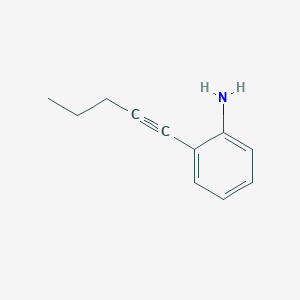

2-Pent-1-ynylaniline

Description

2-Pent-1-ynylaniline is an aromatic amine derivative characterized by a pent-1-ynyl substituent (-C≡C-CH2-CH2-CH3) attached to the aniline ring at the ortho (2-) position. This compound combines the reactivity of both the amino group (-NH2) and the terminal alkyne moiety, making it valuable in organic synthesis for applications such as click chemistry, ligand design, and polymer precursors.

However, the provided evidence lacks direct experimental data (e.g., melting/boiling points, molecular weight) for this compound . This gap necessitates extrapolation from structurally related compounds, as discussed below.

Properties

Molecular Formula |

C11H13N |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

2-pent-1-ynylaniline |

InChI |

InChI=1S/C11H13N/c1-2-3-4-7-10-8-5-6-9-11(10)12/h5-6,8-9H,2-3,12H2,1H3 |

InChI Key |

NEAJPSVKPJZQBU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC#CC1=CC=CC=C1N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of Selected Substituted Anilines

*Molecular weights in may represent catalog identifiers rather than actual values (e.g., aniline’s theoretical molecular weight is 93.13 g/mol, but 2-Ethylaniline is listed as 192).

Key Comparisons:

Substituent Effects on Reactivity: The terminal alkyne in this compound enables participation in Huisgen cycloaddition (click chemistry), a feature absent in ethyl- or methyl-substituted analogs. This property makes it uniquely suited for modular synthesis . Electron-withdrawing vs.

Physical Properties: Solubility: Methyl and ethyl substituents (e.g., 2-Ethylaniline) increase hydrophobicity, whereas the polarizable alkyne in this compound might enhance solubility in polar aprotic solvents. Stability: Steric bulk in 3,4-Dimethylaniline reduces reactivity at the amino group, whereas the linear alkyne in this compound may introduce conformational flexibility.

Synthetic Utility :

- This compound’s alkyne group allows for covalent bonding with azides or metal catalysts, enabling applications in bioconjugation and catalysis. In contrast, methyl/ethyl analogs are typically used as intermediates in dye or pharmaceutical synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.